molecular formula C16H9NO2 B11868166 Isoindolo[2,1-b]isoquinoline-5,7-dione CAS No. 65320-68-5

Isoindolo[2,1-b]isoquinoline-5,7-dione

Cat. No.: B11868166
CAS No.: 65320-68-5
M. Wt: 247.25 g/mol
InChI Key: MTNJPOTYDQNBCL-UHFFFAOYSA-N
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Description

Isoindolo[2,1-b]isoquinoline-5,7-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its fused ring structure, which includes both isoindole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing isoindolo[2,1-b]isoquinoline-5,7-dione involves the Wittig intramolecular cyclization. This method utilizes phosphorus ylides to facilitate the cyclization process, resulting in the formation of the desired compound . Another approach involves the palladium-catalyzed inert C−H bond activation and cyclocarbonylation of isoquinolones with carbon dioxide under atmospheric pressure. This method is noted for its high regio- and chemo-selectivity, step-economy, and good functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. The use of palladium-catalyzed reactions and phosphorus ylides can be adapted for industrial applications, ensuring efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoindolo[2,1-b]isoquinoline-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of its fused ring structure and functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Isoindolo[2,1-b]isoquinoline-5,7-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Its unique properties can be harnessed for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism by which isoindolo[2,1-b]isoquinoline-5,7-dione exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets may vary depending on the derivative and application.

Comparison with Similar Compounds

Isoindolo[2,1-b]isoquinoline-5,7-dione can be compared with other similar compounds, such as isoindolo[1,2-a]isoquinoline derivatives and isoquinoline alkaloids. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ring fusion and potential for diverse applications.

List of Similar Compounds

  • Isoindolo[1,2-a]isoquinoline derivatives
  • Isoquinoline alkaloids
  • Tetrahydroisoindolo[2,1-b]isoquinolines

Properties

CAS No.

65320-68-5

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

isoindolo[2,3-b]isoquinoline-5,7-dione

InChI

InChI=1S/C16H9NO2/c18-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)17(14)15/h1-9H

InChI Key

MTNJPOTYDQNBCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=O

Origin of Product

United States

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